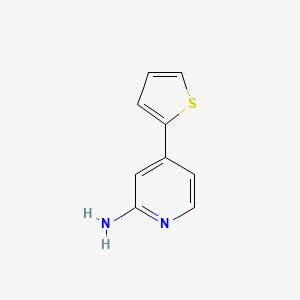

4-(Thiophen-2-yl)pyridin-2-amine

Description

Significance of Pyridine-Thiophene Hybrid Scaffolds in Chemical Research

Pyridine (B92270) and thiophene (B33073) are two fundamental heterocyclic compounds that individually play crucial roles in various chemical disciplines. The fusion of these two rings into a single molecular framework, creating pyridine-thiophene hybrid scaffolds, has garnered considerable interest. This is due to the unique electronic and steric properties that arise from the combination of an electron-deficient pyridine ring and an electron-rich thiophene ring. nih.gov This juxtaposition can lead to novel chemical reactivity and the development of materials with tailored properties. In the realm of medicinal chemistry, these hybrid structures are explored for their potential as scaffolds for new therapeutic agents, owing to their ability to interact with biological targets in unique ways. nih.govresearchgate.net

Overview of Heterocyclic Compounds in Academic Inquiry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. numberanalytics.comijprajournal.com Their structural diversity is vast, ranging from simple five-membered rings to complex polycyclic systems. numberanalytics.comrroij.com This structural variety translates into a wide array of chemical and physical properties, making them indispensable in numerous areas of scientific research. In medicinal chemistry, for instance, heterocyclic moieties are present in a large number of pharmaceuticals, where they often mimic natural biological molecules and contribute to the drug's efficacy. ijprajournal.comnih.gov They are integral to the development of a wide range of therapeutic agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. ijprajournal.com

Rationale for Focused Research on 4-(Thiophen-2-yl)pyridin-2-amine

The specific compound, this compound, presents a compelling case for focused investigation. It incorporates the key features of the pyridine-thiophene hybrid scaffold, with the strategic placement of an amino group on the pyridine ring. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous biologically active compounds. vulcanchem.com The presence of the thiophene ring at the 4-position of the pyridine ring introduces additional electronic characteristics and potential points for chemical modification. vulcanchem.com This particular arrangement of functional groups within the molecule suggests a rich and complex chemical profile, warranting detailed study to elucidate its fundamental properties and explore its potential for further chemical transformations and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJCUGZJBWJAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308876 | |

| Record name | 4-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-95-8 | |

| Record name | 4-(2-Thienyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thiophen 2 Yl Pyridin 2 Amine and Its Derivatives

Established Synthetic Pathways for Pyridine-Thiophene Systems

The construction of the 4-(thiophen-2-yl)pyridin-2-amine framework can be achieved through various synthetic strategies. These methods either build the pyridine (B92270) ring with the thiophene (B33073) substituent already in place or form the carbon-carbon bond between the two pre-existing heterocyclic rings.

Multi-component Reaction Systems

Multi-component reactions (MCRs) offer an efficient route to complex molecules like this compound in a single step from simple starting materials. researchgate.netnih.gov These reactions are highly atom-economical and can be used to generate a library of substituted pyridines by varying the initial components. researchgate.netnih.gov A common approach involves the condensation of an aldehyde, a ketone or a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source. researchgate.net

For the synthesis of 2-amino-4-arylpyridines, a one-pot reaction of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate (B1210297) is often employed. researchgate.net In the context of this compound, thiophene-2-carbaldehyde (B41791) would serve as the aldehyde component. The general mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the desired 2-aminopyridine (B139424) derivative. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reported Yield |

| Aromatic Aldehyde | Malononitrile | Acetone | Na₂CaP₂O₇ / Solvent-free, 80 °C | 2-Amino-4-aryl-6-methyl-3-cyanopyridine | 84-94% |

| Aromatic Aldehyde | Malononitrile | Ammonium Acetate | MgO | 2-Amino-4-aryl-3-cyanopyridine | Good |

| Enaminone | Malononitrile | Primary Amine | Solvent-free, 80 °C | Substituted 2-aminopyridine | Up to 90% |

Table 1: Examples of Multi-component Reactions for the Synthesis of 2-Aminopyridine Derivatives. (Data is illustrative and based on reported yields for similar reactions) researchgate.netnih.gov

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing a modular approach to the synthesis of this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming a C-C bond between the pyridine and thiophene rings. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of a halo-substituted pyridine with a thiophene boronic acid or vice versa. nih.govnih.gov For the synthesis of this compound, a plausible route would be the coupling of a 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine (B16104) or 2-amino-4-bromopyridine) with thiophene-2-boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. ntnu.no

| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Base/Solvent | Product | Reported Yield |

| 2-Amino-4-bromopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | This compound | Moderate-Good |

| 4-Bromoterpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | 4'-Phenylterpyridine | High |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH / 1,4-Dioxane/H₂O | 2,5-Diisopropenylthiophene | Good |

Table 2: Illustrative Suzuki Cross-Coupling Reactions for Pyridine-Thiophene Systems. (Data is illustrative and based on reported yields for similar reactions) nih.govnih.gov

The Buchwald-Hartwig amination provides a direct method for the introduction of the amino group onto the pyridine ring. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.orglibretexts.org To synthesize this compound, a 2-halo-4-(thiophen-2-yl)pyridine could be reacted with ammonia or an ammonia equivalent. The success of this reaction often depends on the choice of the palladium catalyst and ligand, with bulky, electron-rich phosphine ligands generally showing high activity. organic-chemistry.orgnih.gov

| Aryl Halide | Amine Source | Catalyst System | Base/Solvent | Product | Reported Yield |

| 2-Halo-4-(thiophen-2-yl)pyridine | Ammonia | Pd(OAc)₂ / BINAP | NaOt-Bu / Toluene | This compound | Good |

| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ / Dioxane (Microwave) | N-Phenyl-4-iodopyridin-2-amine | Good |

| 2-Bromopyridine | Octylamine | Pd(OAc)₂ / Josiphos ligand | NaOt-Bu / Toluene | 2-(Octylamino)pyridine | High |

Table 3: Representative Buchwald-Hartwig Amination Reactions. (Data is illustrative and based on reported yields for similar reactions) wikipedia.orgnih.govresearchgate.net

Cyclization Reactions

Cyclization reactions offer a convergent approach to the pyridine ring of this compound. These methods involve the construction of an open-chain precursor containing all the necessary atoms, which then undergoes an intramolecular reaction to form the heterocyclic ring. google.com For example, a nitrile precursor can be reacted with a nitrogen-containing compound to form the 2-aminopyridine derivative. google.com Another strategy involves the reaction of 2-aminopyridines with reagents like ethyl malonate to form fused pyridopyrimidine systems, which can be precursors to substituted pyridines. acs.org The reaction of 2-aminopyridines with alkyl acrylates can also lead to cyclized products. acs.org

Michael Addition Strategies

Michael addition, or conjugate addition, is a key bond-forming reaction that can be employed in the synthesis of pyridine rings. nih.govnsf.govrsc.orgnih.govnumberanalytics.com This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govnumberanalytics.com In the context of pyridine synthesis, a Michael addition can be a crucial step in building the carbon skeleton of the ring. For instance, the reaction of an enolate with an α,β-unsaturated nitrile can lead to an intermediate that can then cyclize to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. The reaction of trans-1,2-di-(2-pyridyl)ethylene with organolithium nucleophiles is a specific example of a Michael addition to an olefinic pyridine. nih.govnsf.govnih.gov

Acylation Reactions

Acylation is a fundamental transformation for modifying the amino group of this compound or for introducing acyl groups onto the thiophene ring. The reactivity of the 2-amino group on the pyridine ring makes it a primary site for acylation, leading to the formation of amide derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Furthermore, Friedel-Crafts acylation can be employed to introduce a ketone functionality onto the thiophene ring, although the reactivity of thiophene towards electrophilic substitution is higher than that of benzene (B151609). nih.gov This method generally involves the use of an acyl chloride and a Lewis acid catalyst. Studies on the acylation of the thiophene nucleus have been a subject of research for many years, providing a foundational understanding of these transformations. acs.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of this compound derivatives. This technique involves anchoring the core molecule or a precursor to a solid support, such as a resin, and then carrying out subsequent reactions in a stepwise manner. While specific literature on the solid-phase synthesis of this compound is not abundant, the principles are well-established for related heterocyclic compounds. For instance, resins are commonly used in the synthesis of various peptide and small molecule libraries, indicating the feasibility of applying this methodology. chemimpex.com The process would typically involve attaching a suitable precursor to the resin, followed by the sequential addition of building blocks to construct the desired derivatives, and finally cleaving the product from the solid support.

Derivatization Strategies of the this compound Core

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications can be targeted to the pyridine ring, the thiophene moiety, or involve the introduction of new linking groups.

Functionalization of the Pyridine Ring

The pyridine ring in this compound offers several positions for functionalization. The nitrogen atom within the pyridine ring influences its chemical reactivity, and methods have been developed for the selective modification of pyridine motifs. digitellinc.com For example, C-H activation at the positions distal to the nitrogen atom can be achieved using strong bases with low Lewis acidity, enabling the introduction of various substituents at the C-4 position. digitellinc.com The 2-amino group is also a key handle for derivatization, readily undergoing reactions with electrophiles. For instance, it can react with isothiocyanates to form thiourea (B124793) derivatives or with sulfonyl chlorides to yield sulfonamides.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide | N-substituted amine |

| N-Acylation | Acyl chloride | Amide |

| Reaction with Isothiocyanate | Phenylisothiocyanate | Thiourea |

| Nucleophilic Aromatic Substitution | n-Octyl amine (on chloro-derivatives) | Substituted amine |

This table is generated based on common derivatization reactions for aminopyridines and related heterocycles. acs.org

Modifications on the Thiophene Moiety

In some synthetic strategies, modifications are introduced at an early stage. For instance, starting with a substituted thiophene, such as 2-bromo-thiophene, allows for the introduction of functionality that is carried through the synthesis. google.com

Introduction of Bridging Linkers

Bridging linkers can be introduced to connect the this compound core to other molecular fragments. This is a common strategy in medicinal chemistry to create molecules that can interact with multiple biological targets or to optimize pharmacokinetic properties. The 2-amino group on the pyridine ring is a convenient point of attachment for such linkers. For example, a linker can be introduced by reacting the amine with a bifunctional reagent, such as a molecule containing both a carboxylic acid and another reactive group. This can be achieved through standard amide bond formation protocols, often using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. For cross-coupling reactions, such as the Suzuki-Miyaura coupling often used to form the bond between the pyridine and thiophene rings, the choice of palladium catalyst, ligand, and base can have a profound impact on the outcome. vulcanchem.com

A study on the synthesis of related selenopheno[2,3-b]pyridines demonstrated the importance of optimizing starting materials and solvents. researchgate.net The yield of the desired product varied significantly depending on the nature of the starting substrate and the solvent used, with nitromethane (B149229) proving effective in that specific case. researchgate.net This highlights the necessity of empirical optimization for each specific synthetic transformation.

| Parameter | Variation | Effect on Yield/Purity |

| Solvent | Toluene, DMF, Nitromethane | Can significantly affect solubility and reaction rate. vulcanchem.comresearchgate.net |

| Temperature | Ambient to 110°C | Higher temperatures can increase reaction rates but may also lead to side products. google.comvulcanchem.com |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | The choice of palladium source and ligand is critical for efficiency in cross-coupling reactions. vulcanchem.com |

| Base | K₂CO₃, NaHCO₃ | The base influences the activation of the catalyst and substrate. vulcanchem.com |

This table illustrates common parameters optimized in the synthesis of related biaryl heterocyclic compounds. vulcanchem.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Thiophen 2 Yl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-(Thiophen-2-yl)pyridin-2-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the context of this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the amine group. For instance, in derivatives of 2-aminopyridine (B139424), the protons on the pyridine ring typically appear in distinct regions of the spectrum. researchgate.net The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the substituents on the rings. For example, the ¹H NMR spectrum of a related thieno[2,3-b]pyridine (B153569) derivative showed characteristic signals for the thienyl and pyridine protons, with specific coupling patterns aiding in their assignment. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 4-(Thiophen-2-yl)pyridine Derivative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H3 | 7.94 | d | 8.5 |

| Pyridine-H5 | 8.60 | d | 8.5 |

| Thiophene-H3' | 7.25 | dd | 5.0, 3.5 |

| Thiophene-H4' | 7.80 | d | 5.0 |

| Thiophene-H5' | 8.04 | d | 3.5 |

| NH | 14.20 | bs | - |

Note: Data is based on a representative thieno[2,3-b]pyridine derivative. researchgate.net 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'bs' denotes broad singlet.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment. The carbon atoms of the pyridine and thiophene rings exhibit characteristic resonances. For instance, in a related thieno[2,3-b]pyridine derivative, the carbon signals were observed in the aromatic region of the spectrum, with the specific chemical shifts confirming the fused ring structure. researchgate.net The positions of these signals can be influenced by substituent effects, providing further structural confirmation.

Table 2: Representative ¹³C NMR Spectral Data for a 4-(Thiophen-2-yl)pyridine Derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 161.05 |

| C3 | 115.06 |

| C4 | 152.45 |

| C4a | 119.10 |

| C5 | 135.15 |

| C6 | 143.40 |

| C7a | 172.60 |

| Thiophene-C2' | 129.32 |

| Thiophene-C3' | 128.60 |

| Thiophene-C4' | 130.91 |

Note: Data is based on a representative thieno[2,3-b]pyridine derivative. researchgate.net

Advanced NMR Techniques (e.g., NOESY for Spatial Proton Proximity)

For more complex derivatives, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and stereochemistry of molecules. youtube.com These through-space correlations are distinct from the through-bond correlations observed in COSY experiments. ipb.pt The magnitude of the NOE enhancement is related to the distance between the protons, with stronger enhancements observed for protons that are closer in space. ipb.pt This technique is particularly useful for establishing the relative configuration of substituents on the pyridine and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

In the analysis of this compound and its derivatives, mass spectrometry provides the exact molecular weight, confirming the chemical formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner. For related thiophene derivatives, electron ionization mass spectrometry reveals characteristic fragmentation patterns that can be used for identification. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly important for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS is a key technique for confirming the successful synthesis of new derivatives of this compound. The high mass accuracy of HRMS, often with errors of less than 5 ppm, is essential for unambiguous formula assignment. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound and its derivatives, IR spectroscopy can identify characteristic stretching and bending vibrations. For example, the N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the pyridine ring, as well as the C-S stretching of the thiophene ring, also give rise to characteristic absorption bands. nih.govresearchgate.net The IR spectrum of thiophene itself shows characteristic bands that can be compared to those in its derivatives. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying vibrations that are weak or absent in the IR spectrum. nih.govrsc.org For instance, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The analysis of Raman spectra of related pyridine derivatives can aid in the structural characterization. researchgate.net

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3409, 3355 |

| C=O (Amide) | Stretching | 1635 |

| C=N (Pyridine) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | ~1580-1450 |

| C-S (Thiophene) | Stretching | ~700-600 |

Note: Data is based on representative thieno[2,3-b]pyridine derivatives. researchgate.net

Vibrational Spectral Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and vibrational modes of a molecule. spectroscopyonline.com For this compound, the spectra are characterized by the distinct vibrations of its constituent thiophene ring, pyridine ring, and amine group.

The analysis of related heterocyclic compounds provides a framework for assigning the observed vibrational frequencies. researchgate.netnih.gov The N-H stretching vibrations of the amine group are typically observed in the region of 3300–3500 cm⁻¹. researchgate.net The C-H stretching vibrations associated with the heteroaromatic rings are expected to appear between 3000 and 3100 cm⁻¹. researchgate.net

Vibrations specific to the thiophene ring are also identifiable. For instance, C-S stretching modes in thiophene derivatives have been observed in the range of 687-710 cm⁻¹ and around 839 cm⁻¹. iosrjournals.org The C-H in-plane bending vibrations for thiophene typically occur in the 909-1283 cm⁻¹ range, while out-of-plane bending is found between 710-832 cm⁻¹. iosrjournals.org The FT-IR and FT-Raman spectra are often complementary, as vibrations that are strong in one may be weak or inactive in the other, providing a more complete vibrational profile. spectroscopyonline.com

A representative assignment of the principal vibrational modes for this compound, based on data from related compounds, is presented below.

Table 1: Representative Vibrational Wavenumbers and Assignments

| Wavenumber (cm⁻¹) | Assignment | Ring |

|---|---|---|

| 3300-3500 | N-H stretching | Pyridine |

| 3000-3100 | C-H stretching | Pyridine, Thiophene |

| 1530-1590 | C=C, C=N stretching | Pyridine, Thiophene |

| 1410-1480 | Ring stretching | Pyridine, Thiophene |

| 900-1300 | C-H in-plane bending | Pyridine, Thiophene |

| 700-900 | C-H out-of-plane bending | Pyridine, Thiophene |

Potential Energy Distribution (PED) Analysis

To achieve an unambiguous assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is employed. nih.gov This theoretical method is performed using quantum chemical calculations, often with Density Functional Theory (DFT) at the B3LYP level, to correlate calculated vibrational frequencies with specific molecular motions. researchgate.netscirp.org The VEDA (Vibrational Energy Distribution Analysis) program is a common tool for performing these calculations. nih.govscirp.org

PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. iosrjournals.org For a molecule like this compound, this allows for the precise assignment of complex vibrations where contributions from the pyridine and thiophene rings might be mixed. researchgate.netiosrjournals.org For example, a PED calculation can differentiate between the C-C stretching modes within the pyridine ring and those in the thiophene ring, even if their frequencies are close. This detailed assignment is crucial for a complete understanding of the molecule's dynamic behavior. scirp.org

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its three-dimensional arrangement and how molecules pack together in a crystal lattice.

Crystal Structure Elucidation and Molecular Geometry

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives offers significant insights. For instance, the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile reveals that the central pyridine ring is largely planar. nih.gov In this derivative, the thiophene ring is twisted with respect to the pyridine ring, with a dihedral angle reported to be between 44.8° and 48.9°. nih.gov Similar non-coplanar arrangements are common in linked aromatic systems. nih.gov

The molecular geometry, including bond lengths and angles, is generally within normal ranges for these types of compounds. nih.gov The structure of a related compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, shows that the molecule can crystallize with multiple independent molecules in the asymmetric unit, indicating subtle conformational differences in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for a Thiophen-yl-pyridine Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole researchgate.net |

| Chemical Formula | C₁₈H₁₆ClNO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6235 (1) |

| b (Å) | 25.1848 (3) |

| c (Å) | 9.8283 (1) |

| β (°) | 96.504 (1) |

| Volume (ų) | 1628.92 (4) |

| Z | 4 |

Note: Data from a related structure is used for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound and its derivatives is governed by a network of non-covalent interactions. nih.govmdpi.com Hydrogen bonding is a dominant feature, with the amine group (N-H) acting as a hydrogen-bond donor and the nitrogen atoms of the pyridine rings acting as acceptors. researchgate.net

In the crystal structure of a close analogue, molecules are linked by N-H⋯N hydrogen bonds to form dimers with an R²₂(12) graph-set motif. nih.gov These dimers are further connected into chains, creating a robust supramolecular architecture. nih.gov

In addition to hydrogen bonds, π-π stacking interactions contribute significantly to crystal cohesion. These interactions occur between the aromatic pyridine and thiophene rings of adjacent molecules. nih.gov In one derivative, centroid-to-centroid distances for these interactions were measured at 3.79 Å and 3.90 Å, which are characteristic of stabilizing π-π stacking. nih.gov Weaker N-H⋯π interactions have also been observed, further stabilizing the three-dimensional network. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. kayseri.edu.tr By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov

The most significant contributions to the surface contacts were from H⋯H (46.1%), N⋯H/H⋯N (20.4%), and C⋯H/H⋯C (17.4%) interactions. nih.gov This highlights the prevalence of van der Waals forces and hydrogen bonding. The C⋯C contacts, indicative of π-π stacking, accounted for 6.9% of the surface interactions. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Contribution (%) nih.gov |

|---|---|

| H···H | 46.1 |

| N···H / H···N | 20.4 |

| C···H / H···C | 17.4 |

| C···C | 6.9 |

| N···C / C···N | 3.8 |

| N···N | 2.7 |

| S···C / C···S | 1.5 |

| Other | 1.2 |

Note: Data from 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. kayseri.edu.tr

For this compound, the molecular formula is C₉H₈N₂S, with a molecular weight of approximately 176.24 g/mol . The theoretical elemental composition can be calculated from this formula. In practice, experimental "found" values are compared against these "calculated" values, with close agreement confirming the identity and purity of the sample. kayseri.edu.trmdpi.com

Table 4: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition (Calculated) |

|---|---|---|---|

| Carbon | C | 12.011 | 61.34 |

| Hydrogen | H | 1.008 | 4.58 |

| Nitrogen | N | 14.007 | 15.90 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov |

| 2-Thiophene carboxylic acid iosrjournals.org |

| (E)-N'-(Pyridin-2-yl)methylene)nicotinohydrazide researchgate.net |

| 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.gov |

| 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile nih.gov |

| 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile nih.gov |

| 4-(Pyridin-2-yl)thiazol-2-ylamine researchgate.net |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole researchgate.netkayseri.edu.tr |

| 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide mdpi.com |

Computational Chemistry and Theoretical Studies of 4 Thiophen 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-(Thiophen-2-yl)pyridin-2-amine. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other properties. Among the various quantum mechanical methods, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach for systems of this size and complexity, balancing computational cost with high accuracy. researchgate.netmdpi.com

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net For molecules like this compound, DFT calculations, often utilizing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict a wide range of properties. nih.govnih.govepstem.net

The initial step in most computational studies is geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, known as the global minimum. nih.gov For this compound, optimization reveals the most stable conformation, providing key data on bond lengths, bond angles, and dihedral angles.

The optimized structure is characterized by the spatial relationship between the pyridine (B92270) and thiophene (B33073) rings. While π-conjugation would favor a coplanar arrangement, steric hindrance between the hydrogen atoms on the adjacent rings typically results in a slightly twisted conformation. nih.govnih.gov The amino group is generally found to be coplanar with the pyridine ring, maximizing its electronic interaction. The table below presents typical, theoretically calculated geometric parameters for the optimized structure of this compound.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| Py(C)-Th(C) | 1.475 | Py(C)-C-Th(C) | 121.5 |

| Py(C)-N(amino) | 1.370 | C-N-H (amino) | 118.0 |

| Th(C)-S | 1.720 | C-S-C (thiophene) | 92.2 |

| Py(C)-N(ring) | 1.340 | C-N-C (pyridine) | 117.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.com The energy and localization of these orbitals are crucial for predicting the electronic and optical properties of a molecule, as well as its reactivity. youtube.com

For this compound, the HOMO is typically localized over the electron-rich thiophene ring and the exocyclic amino group, which are the primary sites of electron donation. Conversely, the LUMO is predominantly distributed across the electron-deficient pyridine ring system, which serves as the electron-accepting region. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netschrodinger.com A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. edu.krd From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.525 |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.325 |

| Global Softness | S | 1 / (2η) | 0.215 |

| Electronegativity | χ | -μ | 3.525 |

| Electrophilicity Index | ω | μ² / (2η) | 2.67 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is mapped onto the molecule's surface using a color scale, where red indicates the most negative (electron-rich) potential, blue indicates the most positive (electron-poor) potential, and green represents neutral regions. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. These areas represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms of the amino group, highlighting them as the primary sites for nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule by transforming the canonical molecular orbitals into localized orbitals representing Lewis-like structures (bonds and lone pairs). wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. wisc.edu

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (1) N(amino) | π* (Py C=C) | n → π | 45.50 |

| π (Th C=C) | π (Py C=C) | π → π | 20.15 |

| π (Py C=C) | π (Th C=C) | π → π | 15.80 |

| LP (1) S(thiophene) | σ (Th C-C) | n → σ* | 5.25 |

Note: The values presented are illustrative and represent typical interactions found in such systems.

Advanced topological analyses of the electron density provide deeper insights into the chemical bonding and reactivity of a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons. For this compound, ELF and LOL analyses would visually confirm the covalent bonds, the core electrons of each atom, and the regions of high electron density corresponding to the lone pairs on the nitrogen and sulfur atoms.

Average Local Ionization Energy (ALIE): The ALIE is calculated at each point on the molecular surface, indicating the energy required to remove an electron from that location. Regions with low ALIE values, such as those near the amino nitrogen and thiophene sulfur, are identified as the most reactive sites and are susceptible to electrophilic attack.

Reduced Density Gradient (RDG): This technique is used to identify and visualize non-covalent interactions (NCIs). An RDG analysis of this compound would be able to map weak interactions such as intramolecular hydrogen bonds (e.g., between the amino group and the pyridine nitrogen) and van der Waals forces, which play a role in determining the molecule's conformational preferences and crystal packing.

While detailed published studies applying these specific topological methods to this compound are not available, their application would provide a comprehensive and nuanced understanding of its electronic structure and bonding landscape.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for investigating the electronic excited states of molecules. rsc.orgrsc.org This approach is instrumental in predicting and interpreting the electronic absorption spectra of compounds like this compound. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can forecast the wavelengths of maximum absorption (λmax) and the intensities of spectral bands, which are crucial for understanding the photophysical properties of the molecule.

While specific TD-DFT studies on this compound are not extensively documented in the public domain, the methodology has been widely applied to analogous structures, such as triphenylamine-based organic dyes and cycloplatinated complexes containing 2-phenyl-pyridine ligands. rsc.orgrsc.org For these related compounds, TD-DFT calculations have successfully elucidated the nature of electronic transitions, identifying them as either localized excitations within a specific part of the molecule or as intramolecular charge transfer (ICT) events. nih.gov For instance, in many organic chromophores, the lowest energy absorption band is often attributed to the HOMO→LUMO transition. The energies and characteristics of these frontier molecular orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) are key determinants of the electronic spectrum.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of how a ligand such as this compound might interact with a biological target at the molecular level. These computational techniques provide insights into the binding modes, affinities, and specific interactions that govern the ligand-protein recognition process.

Ligand-Protein Interaction Prediction

The prediction of ligand-protein interactions is a cornerstone of structure-based drug design. For this compound and its derivatives, molecular docking simulations can identify key amino acid residues within a protein's active site that are crucial for binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in studies of related thiophene- and pyridine-containing compounds, the pyridine nitrogen and the amino group are frequently predicted to form hydrogen bonds with polar residues in the protein's binding pocket. d-nb.infonih.gov The thiophene ring, being aromatic and relatively lipophilic, often engages in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues. nih.gov

In a study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, a close analogue, molecular modeling was used to understand its anticancer potential. nih.gov Similarly, docking studies on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives revealed specific interactions with protein residues. researchgate.net These studies on related structures suggest that the 2-amino group of this compound would likely act as a hydrogen bond donor, while the pyridine nitrogen could act as a hydrogen bond acceptor. The thiophene and pyridine rings would be involved in stabilizing hydrophobic and aromatic interactions. The precise nature of these interactions, of course, depends on the specific topology and amino acid composition of the target protein's active site.

Binding Affinity and Docking Scores

Molecular docking programs not only predict the binding pose of a ligand but also provide a scoring function to estimate its binding affinity for the target protein. These docking scores are calculated based on the intermolecular interactions between the ligand and the protein, as well as the internal energy of the ligand. While these scores are not a direct measure of the binding free energy, they are valuable for ranking and prioritizing compounds for further experimental testing.

In a study of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, docking scores were used to correlate the predicted binding affinity with the experimentally observed biological activity. researchgate.net For instance, derivatives with lower (more favorable) docking scores, indicating stronger predicted binding, were often found to have higher inhibitory activity. A similar approach applied to this compound would involve docking the molecule into the active site of a relevant protein target and calculating its docking score. This score could then be compared with those of known inhibitors to estimate its potential potency.

It is important to note that the accuracy of docking scores can be influenced by several factors, including the quality of the protein crystal structure, the flexibility of the protein and ligand, and the specific scoring function used. Therefore, these scores are best used for comparative purposes within a series of related compounds.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

Both SBDD and LBDD are fundamental strategies in drug discovery that can be applied to this compound.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein. If the structure of a target protein for this compound is known, SBDD can be used to design novel derivatives with improved binding affinity and selectivity. By visualizing the docked pose of the parent compound, medicinal chemists can identify opportunities for modification. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the thiophene ring, adding a suitable hydrophobic substituent at that position could enhance binding affinity. Similarly, if a potential hydrogen bonding partner in the protein is not engaged, a functional group could be introduced on the ligand to form this interaction.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. nih.gov LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, an LBDD approach could involve building a pharmacophore model based on known inhibitors of a target of interest and then computationally screening for new molecules, including derivatives of the title compound, that fit this model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity and guide the synthesis of new, more potent analogues.

The development of a QSAR model involves several steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 values) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices). Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

A study on thiophene and imidazopyridine derivatives as Polo-Like Kinase 1 (PLK1) inhibitors successfully employed QSAR modeling to predict their inhibitory activity. nih.gov The resulting models helped to identify the key structural features that influence the activity of these compounds. nih.gov A similar QSAR study on derivatives of this compound could provide valuable insights into its structure-activity relationship. For example, the model might reveal that increasing the hydrophobicity of a particular substituent or modifying the electronic properties of the thiophene ring leads to enhanced biological activity. The predictive power of the QSAR model can then be used to estimate the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Machine Learning Approaches in Compound Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of large and complex datasets to predict molecular properties and design novel compounds. researchgate.netacs.org For this compound, ML models can be trained to predict a wide range of properties, including biological activity, physicochemical properties, and pharmacokinetics.

One application of ML is in the development of predictive models for biological activity, similar to QSAR but often employing more complex, non-linear algorithms such as support vector machines (SVM), random forests, and deep neural networks (DNNs). researchgate.net These models can capture more intricate relationships between molecular structure and activity. For instance, a deep learning model could be trained on a large dataset of thiophene-containing compounds to predict their activity against a specific kinase. researchgate.net Such a model could then be used to predict the activity of this compound and its virtual derivatives.

Furthermore, generative ML models can be used for de novo drug design. These models learn the underlying patterns in a set of known molecules and can then generate new molecular structures that are predicted to have desired properties. For example, a generative model could be trained on a library of known kinase inhibitors and then used to generate novel thiophene-pyridine scaffolds with a high probability of being active. This approach has the potential to explore a much larger chemical space than traditional methods and to identify truly novel and patentable chemical entities.

Structure Activity Relationship Sar Studies of 4 Thiophen 2 Yl Pyridin 2 Amine Analogues

Impact of Substituent Variation on Biological Activity

The biological profile of 4-(Thiophen-2-yl)pyridin-2-amine can be finely tuned by introducing various substituents onto its core structure. The nature, position, and size of these substituents play a critical role in the molecule's interaction with its biological target.

The spatial arrangement of the thiophene (B33073) and pyridine (B92270) rings relative to each other and the position of the amino group are critical determinants of biological activity. While direct SAR studies comparing all positional isomers of this compound are not extensively documented in publicly available literature, principles from related heterocyclic systems highlight the importance of this aspect.

In analogous bicyclic systems, such as quinolines, the position of substituents is known to have a profound impact. For example, moving a substituent from one position to another can alter the pKa of the heterocyclic nitrogen, affecting the molecule's ionization state and ability to participate in hydrogen bonding or salt bridge formation. It is therefore highly probable that isomers such as 3-(Thiophen-2-yl)pyridin-2-amine or 4-(Thiophen-3-yl)pyridin-2-amine would exhibit distinct biological activity profiles due to these geometric and electronic differences.

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents are classic parameters manipulated in SAR studies. Quantitative Structure-Activity Relationship (QSAR) models for related thiophene and imidazopyridine derivatives have shown that both electronic and steric factors are key for predicting biological activity, such as kinase inhibition. nih.gov

The introduction of substituents can modulate the electron density of the aromatic rings, influencing their interactions (e.g., π-π stacking) with biological targets. For example, adding an electron-withdrawing group like a halogen (e.g., fluorine) can lower the pKa of the pyridine nitrogen, making it less basic. cambridgemedchemconsulting.com Conversely, electron-donating groups like a methyl or methoxy (B1213986) group can increase basicity.

SAR studies on related heterocyclic scaffolds provide insight into how these changes can affect activity. In one study on thiazole (B1198619) derivatives, the nature of the substituent at position 4 of the ring had a dramatic effect on cytotoxicity against cancer cell lines. nih.gov

| Compound | R Group (at position 4 of thiazole ring) | % Inhibition (HepG2) | % Inhibition (MDA-MB-231) |

| 2 | -CH₃ (Methyl) | 80% | 54% |

| 3 | -C(O)OC₂H₅ (Carbonyl) | 15% | 36% |

| Data sourced from a study on substituted thiazoles, illustrating the impact of substituent changes on biological activity. nih.gov |

This data clearly shows that a small, electron-donating methyl group leads to significantly higher inhibitory activity against the HepG2 cell line compared to a bulkier, electron-withdrawing carbonyl group. nih.gov This highlights that both steric and electronic factors are at play. Bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket.

Role of Heterocyclic Ring Systems (Pyridine, Thiophene, and Hybrid Moieties) on Activity Profile

The choice of the heterocyclic rings themselves is a cornerstone of the molecular design. The pyridine and thiophene rings in this compound are not merely passive linkers but active pharmacophoric elements. This is often explored through the principle of bioisosteric replacement, where one ring or group is exchanged for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

The pyridine ring, with its nitrogen atom, acts as a hydrogen bond acceptor and provides a basic center that can be crucial for anchoring the molecule to its target. researchgate.net Its replacement with a phenyl ring would remove this key interaction point. The thiophene ring is a common bioisostere for a phenyl ring. cambridgemedchemconsulting.comresearchgate.net The sulfur atom in thiophene is not typically a strong hydrogen bond acceptor, but it influences the ring's electronic properties and can engage in other types of interactions. Furthermore, the thiophene ring is susceptible to metabolic oxidation, a factor that medicinal chemists must consider. nih.gov

The activity profile can be modulated by replacing either ring:

Thiophene Replacement: Replacing the thiophene with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) would alter the molecule's electronics, lipophilicity, and metabolic stability. For example, in a study of pyrimidine (B1678525) derivatives, replacing a thieno[2,3-d]pyrimidine (B153573) core with a furo[2,3-d]pyrimidine (B11772683) core was a key step in exploring the SAR for VEGFR-2 inhibition. nih.gov

Pyridine Replacement: Swapping the pyridine for another nitrogen-containing heterocycle, such as a pyrimidine or a pyrazole (B372694), would change the position and number of hydrogen bond acceptors and donors, significantly impacting target binding. dergipark.org.tr

The combination of a pyridine and a thiophene ring creates a specific "hybrid" electronic and structural character that is often essential for the observed biological activity.

Conformational Analysis and its Correlation with Activity

The biological activity of a molecule is not only dependent on its 2D structure but also on its preferred 3D conformation. Conformational analysis examines the spatial arrangement of atoms in a molecule, particularly the rotation around single bonds. For this compound, the key conformational feature is the dihedral angle between the pyridine and thiophene rings.

The degree of planarity between the two rings can dictate how well the molecule fits into the binding site of a target protein. Molecular docking and QSAR studies on related bi-heterocyclic systems frequently reveal that a specific, low-energy conformation is required for optimal activity. dergipark.org.trrsc.org For instance, a relatively planar conformation might be necessary to maximize favorable π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding pocket.

Conversely, if the rings are forced into a twisted, non-planar conformation due to bulky substituents, the molecule may be unable to achieve the required shape for binding, leading to a loss of activity. Theoretical studies and molecular modeling are crucial tools for predicting the preferred conformations and understanding how structural modifications influence the three-dimensional shape and, consequently, the biological activity. rsc.org The activity of some molecules is not necessarily tied to a single rigid structure but rather to the ability to adopt a specific conformation upon binding to a receptor, a concept known as an "induced fit". researchgate.net

Exploration of Biological Activities and Molecular Mechanisms in Vitro Focus

General Biological Activities of Pyridine-Thiophene Frameworks

The fusion of pyridine (B92270) and thiophene (B33073) rings has been a fruitful strategy in the development of novel therapeutic agents. These frameworks are key components in a variety of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects. nih.govnih.gov The presence of both a pyridine and a thiophene ring in a molecule can enhance its therapeutic properties and broaden its range of action. nih.gov

The inherent properties of the pyridine and thiophene rings contribute significantly to the biological activity of these compounds. The pyridine nucleus, a common feature in many FDA-approved drugs, can improve water solubility due to its basicity. nih.govnih.gov The thiophene ring, with its sulfur atom, can enhance drug-receptor interactions through hydrogen bonding and is considered a bio-isosteric replacement for the phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

Compounds incorporating the pyridine-thiophene framework have demonstrated notable antimicrobial and antifungal activities. nih.gov For instance, certain thiophene-pyridine hybrids have shown good antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov Furthermore, some derivatives have exhibited potent antifungal activity, even surpassing standard treatments like Amphotericin B against certain fungal species. nih.gov The antiproliferative activity of pyridine derivatives is also well-documented, with their ability to inhibit cancer cell growth being a significant area of research. nih.govacs.org

Enzyme Inhibition Studies (In Vitro)

The pyridine-thiophene scaffold is a versatile template for designing potent and selective enzyme inhibitors. The structural features of these compounds allow for specific interactions with the active sites of various enzymes, leading to the modulation of their activity.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain. Some pyridine-thiophene derivatives have been investigated for their ability to inhibit COX-1 and COX-2. The design of selective COX-2 inhibitors is particularly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The larger active site volume of COX-2 compared to COX-1 allows for the design of bulkier molecules that can selectively bind to COX-2. nih.gov Pyridazine derivatives, which share structural similarities with pyridine compounds, have been developed as potent and selective COX-2 inhibitors. nih.gov While direct data on 4-(Thiophen-2-yl)pyridin-2-amine is limited, the general class of diaryl heterocyclic compounds, which includes the pyridine-thiophene framework, is known to produce selective COX-2 inhibitors. nih.gov

Lipoxygenase (LOX) Inhibition

Kinase Inhibition (e.g., CDK2, CDK4/6, Aurora Kinases, IKK-2)

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine-thiophene framework has proven to be a valuable scaffold for the development of potent kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer drug discovery. nih.govnih.gov Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govebi.ac.ukacs.org The replacement of a phenyl ring with a pyridine ring in some inhibitor series has been shown to enhance the interaction with CDK4/6 and improve selectivity over other CDKs like CDK2. nih.gov While these are not direct thiophene-pyridine examples, the 2-aminopyridine (B139424) moiety is a key structural feature for potent CDK inhibition.

A study on pyrrolo[2,3-d]pyrimidine derivatives revealed that compounds with a pyridin-2-amino moiety exhibited high selectivity for CDK4/6 over CDK9. nih.gov This highlights the importance of the 2-aminopyridine structure in directing kinase selectivity.

| Compound/Series | Target Kinase(s) | Inhibitory Activity (IC50/Ki) | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Potent and selective inhibition | nih.govacs.org |

| Diarylurea derivatives with a pyridinyl group | CDK4 | IC50 = 44 µM (initial hit) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine with pyridin-2-amino side chain | CDK4/6 | High selectivity over CDK9 | nih.gov |

Aurora Kinases: Aurora kinases are critical for mitotic progression, and their inhibitors are being investigated as anticancer agents. nih.govacs.org The discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora A and B kinases demonstrates the utility of the 2-aminopyridine scaffold in targeting these enzymes. acs.org In one study, replacing a benzene (B151609) moiety with pyridine in a series of pyrimidine-based Aurora A inhibitors led to a decrease in potency, indicating the subtle structural requirements for optimal activity. nih.gov

IκB Kinase (IKK-2): IKK-2 is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.govlookchem.com Thienopyridine-based compounds have been identified as potent IKK-β (IKK-2) inhibitors, with some analogues showing IC50 values as low as 40 nM. nih.gov Additionally, 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides have been evaluated for IKK-2 inhibition, demonstrating the potential of thiophene-based structures in modulating this pathway. lookchem.com

| Compound Series | Target Kinase | Inhibitory Activity (IC50) | Reference |

| Thienopyridine analogues | IKK-β | As low as 40 nM | nih.gov |

| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Potent inhibition | acs.org |

Other Enzyme Targets

The versatility of the pyridine-thiophene framework extends to the inhibition of other enzymes. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a related heterocyclic compound, has shown promising inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, some 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives have been synthesized and studied as potential inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, a target in Bacillus anthracis. researchgate.net

Receptor Modulation Studies

In addition to enzyme inhibition, pyridine-thiophene derivatives have been shown to modulate the activity of various receptors. A notable example is their interaction with serotonin (B10506) receptors. Novel fused thiophene derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists. nih.gov Specifically, certain tetrahydrothienopyridine derivatives were identified as active molecules, with the placement of a basic nitrogen atom relative to the thiophene core being crucial for affinity and biological activity. nih.gov The study of such compounds contributes to the development of potential treatments for neurological and psychiatric disorders where serotonin signaling is dysregulated.

| Compound Series | Receptor Target | Activity | Key Finding | Reference |

| Fused thiophene derivatives | 5-HT2A | Antagonist | Optimal placement of basic nitrogen is critical for activity. | nih.gov |

In Vitro Anti-Proliferative and Cytotoxicity Assays

Derivatives based on the 4-(thiophen-2-yl)pyridine framework have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. These studies are crucial for identifying potential anticancer candidates and understanding their mechanisms of cell death induction.

The cytotoxic activity of compounds derived from the this compound structure often exhibits cell line-specific responses. For instance, a derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one, showed potent cytotoxicity against MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM. semanticscholar.org This compound also displayed inhibitory effects on other human cancer cell lines, including prostate (PC-3), lung (A-549), and colon (HCT-116) cancer cells. semanticscholar.org

Similarly, novel thiophenyl-pyrazole and pyrimidine (B1678525) derivatives have been evaluated for their antitumor activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, demonstrating promising inhibitory potential. nih.gov Another study highlighted a thiophene derivative, F8, which induced cell death at low micromolar concentrations across a panel of cancer cell lines, including lymphoma and leukemia cells, after a 48-hour period. researchgate.net The antiproliferative activities of various pyridine derivatives have been tested against different cancer cell lines, showing that the effects are often dependent on the cell type. acs.org

Below is a table summarizing the in vitro anti-proliferative activity of selected derivatives.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 µM | semanticscholar.org |

| Thiophenyl-pyrazole and pyrimidine derivatives | HepG-2 (Liver), MCF-7 (Breast) | Promising Activity | nih.gov |

| Thiophene derivative (F8) | Lymphoma and Leukemia cells | Low µM range | researchgate.net |

| Thiazolidine-2,4-diones | Caco-2 (Colorectal), HepG-2 (Liver) | 1.5 µM (Caco-2), 31.5 µM (HepG-2) | plos.org |

| 4-amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 (Breast) | Low Cytotoxicity | nih.gov |

A key mechanism underlying the anti-proliferative effects of these compounds is the modulation of critical cellular signaling pathways involved in tumor growth and survival. Several studies have pointed to the inhibition of key enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Derivatives of 4-(thiophen-2-yl)pyrimidin-2-amine (B143093) have been identified as potential dual inhibitors of EGFR and VEGFR-2. nih.gov These receptors are crucial for tumor proliferation and angiogenesis, and their inhibition can disrupt these essential processes. For example, two derivatives, 10b and 2a, demonstrated potent dual inhibition of EGFR/VEGFR-2 with IC₅₀ values in the nanomolar range (0.161 and 0.141 μM for EGFR, and 0.209 and 0.195 μM for VEGFR-2, respectively). nih.gov The inhibition of kinase enzymes by binding to their active sites blocks signal transduction pathways vital for cell survival. Another study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives identified them as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle. nih.gov

A significant outcome of the cytotoxic activity of this compound derivatives is the induction of apoptosis, or programmed cell death. This is a hallmark of many effective anticancer agents. Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms.

For example, the derivative SK-25 was found to induce a dose-dependent increase in apoptotic cells in MiaPaCa-2 cell lines, as confirmed by annexin (B1180172) V/PI binding assays. semanticscholar.org Other research has indicated that apoptosis is induced through the activation of caspase pathways. A specific thiophene derivative, F8, was shown to induce apoptosis by causing phosphatidylserine (B164497) externalization, generating reactive oxygen species (ROS), and promoting mitochondrial depolarization. researchgate.net Further investigation into a potent EGFR/VEGFR-2 inhibitor, derivative 10b, revealed that it caused a significant increase in the total percentage of apoptotic HepG-2 cells from 1.75% to 44.26%. nih.gov This induction of apoptosis is a critical phenotype that underscores the therapeutic potential of this class of compounds.

Antimicrobial Activity (In Vitro)

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial efficacy. The heterocyclic nature of the scaffold lends itself to interactions with microbial targets, leading to antibacterial and antifungal effects.

The antibacterial potential of this chemical family has been demonstrated against a range of pathogenic bacteria, including multidrug-resistant strains. A study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues found them to be effective antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.comnih.govresearchgate.net Two compounds in this series, 4a and 4c, showed particularly high activity. mdpi.comresearchgate.net

Other research has identified thiophene derivatives with potent activity against various bacterial species. For instance, a thiourea (B124793) derivative (6a) was found to be as potent as ampicillin (B1664943) against Bacillus strains. researchgate.net A series of pyrazole (B372694) and thiophene combination derivatives also showed promising activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Furthermore, pyrazole derivatives incorporating a thiophene moiety have been evaluated as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), showing significant activity against tested pathogens with MIC values as low as 0.22 to 0.25 μg/mL for the most active compound. nih.gov

The table below summarizes the in vitro antibacterial activity of selected derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/Result) | Reference |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | High activity for compounds 4a & 4c | mdpi.comnih.govresearchgate.net |

| 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-trifluoromethyl)phenyl)thiourea | Bacillus strains | Potency equal to ampicillin | researchgate.net |

| Thiazol-4-one/thiophene-bearing pyrazoles | Various Gram+ and Gram- | MIC range: 0.22-0.25 µg/mL | nih.gov |

| Pyrazole and thiophene derivatives | E. coli | MIC: 19.9 ± 0.3 µg/mL | nih.gov |

| Pyrazole and thiophene derivatives | S. aureus, B. subtilis | Promising Activity | nih.gov |

The antifungal properties of thiophene-based compounds have also been a subject of investigation. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent, broad-spectrum antifungal activity. nih.gov Specifically, compounds A30-A34 from this series displayed MIC values ranging from 0.03-0.5 μg/mL against Candida albicans and 0.25-2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

In another study, synthesized pyrazole and thiophene derivatives were tested against a panel of fungi. nih.gov Compounds 4 and 9f demonstrated the most promising antifungal activity, with notable MIC values against Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. nih.gov For example, compound 3c was more potent than the standard drug amphotericin B against Syncephalastrum racemosum. nih.gov The development of thiazole (B1198619) derivatives has also yielded compounds with antifungal activity comparable to fluconazole (B54011) against Candida albicans. nih.gov

Antitubercular Activity

The global health threat posed by Mycobacterium tuberculosis, especially the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. The pyridine nucleus is a key pharmacophore in several existing antitubercular drugs, which has led to the synthesis and evaluation of various pyridine derivatives.

Research into 2,4-disubstituted pyridine derivatives has shown promising results. Certain compounds within this class have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and have also been effective against biofilm-forming tubercle bacilli. nih.govfrontiersin.org For instance, some 4-substituted picolinohydrazonamides have exhibited potent in vitro antimycobacterial activity at concentrations below 1 µg/ml. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis are not yet extensively documented in publicly available literature, the activity of these closely related pyridine derivatives suggests that this compound could be a candidate for further investigation. The general approach involves determining the MIC, the lowest concentration of a compound that inhibits at least 90% of bacterial growth, often using methods like the Microplate Alamar Blue Assay (MABA). frontiersin.org

Table 1: In Vitro Antitubercular Activity of Related Pyridine Derivatives

| Compound/Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Pyridine Derivatives | Mycobacterium tuberculosis | Bactericidal Activity | Significant | nih.govfrontiersin.org |

Note: This table is illustrative of the activity of related compounds, as specific data for this compound is not available.

Other Investigated Biological Activities (e.g., Antioxidant, Fungicidal)

Beyond its potential as an antitubercular agent, the structural motifs within this compound suggest other possible biological activities. Thiophene and pyridine derivatives have been independently studied for their antioxidant and fungicidal properties.

Antioxidant Activity: The antioxidant potential of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are not readily available, studies on other thiophene and pyridine derivatives have shown varying degrees of antioxidant capacity. mdpi.comnih.gov